(3beta,5beta,6beta)-Cholestane-3,6-diol
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Overview
Description
(3beta,5beta,6beta)-Cholestane-3,6-diol is a steroid derivative that belongs to the class of cholestanes. It is characterized by the presence of hydroxyl groups at the 3rd and 6th positions on the cholestane backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta,6beta)-Cholestane-3,6-diol typically involves the hydroxylation of cholestane derivatives. One common method is the dihydroxylation of cholestane using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium bisulfite (NaHSO3) to yield the diol . Another approach involves the epoxidation of cholestane derivatives followed by hydrolysis to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
(3beta,5beta,6beta)-Cholestane-3,6-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Deoxygenated cholestanes
Substitution: Halogenated cholestanes
Scientific Research Applications
(3beta,5beta,6beta)-Cholestane-3,6-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of (3beta,5beta,6beta)-Cholestane-3,6-diol involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to bind to human serum albumin through a static quenching mechanism, indicating a strong binding affinity . The compound’s effects on biological pathways may involve modulation of enzyme activity and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
3beta,6beta-Diacetoxy-5alpha-cholestan-5-ol: Similar in structure but with acetoxy groups instead of hydroxyl groups.
5beta,6beta-Epoxycholestan-3beta-ol: Contains an epoxide group instead of hydroxyl groups at the 5th and 6th positions.
3beta,5alpha,6alpha,7alpha,22E,24R-5,6-Epoxyergosta-8,14,22-triene-3,7-diol: An ergostane steroid with additional functional groups and double bonds.
Uniqueness
(3beta,5beta,6beta)-Cholestane-3,6-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
570-86-5 |
---|---|
Molecular Formula |
C27H48O2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1 |
InChI Key |
PMWTYEQRXYIMND-YHMDZATGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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